Cas no 90559-16-3 (1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one)

1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with methyl substituents at the 1, 3, and 6 positions. This structure imparts stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid fused-ring system enhances molecular recognition properties, useful in drug design for targeting specific biological pathways. The compound's well-defined methylation pattern ensures consistent performance in synthetic applications, while its moderate solubility in organic solvents facilitates further functionalization. Its utility lies in its role as a building block for developing more complex molecules, particularly in medicinal chemistry, where such scaffolds are sought after for their bioactivity and structural diversity.
1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one structure
90559-16-3 structure
Product Name:1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
CAS No:90559-16-3
MF:C9H11N3O
MW:177.203141450882
CID:1094239
PubChem ID:72942981
Update Time:2025-06-11

1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
    • 1,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-one
    • 90559-16-3
    • Inchi: 1S/C9H11N3O/c1-6-4-10-8-7(2)5-11(3)12(8)9(6)13/h4-5H,1-3H3
    • InChI Key: CDEDIKFCBSXBKF-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=CN=C2C(C)=CN(C)N21

Computed Properties

  • Exact Mass: 177.090211983g/mol
  • Monoisotopic Mass: 177.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 35.9Ų

1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one Pricemore >>

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Additional information on 1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Chemical Profile of 1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS No. 90559-16-3)

1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one, identified by its Chemical Abstracts Service (CAS) number 90559-16-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a pyrazole fused to a pyrimidine ring system with three methyl substituents, exhibits a unique molecular framework that makes it a promising scaffold for the development of novel bioactive molecules.

The compound’s structural motif is particularly intriguing due to its ability to interact with biological targets in multiple ways. The presence of nitrogen atoms in both the pyrazole and pyrimidine rings allows for hydrogen bonding and π-stacking interactions, which are critical for drug-receptor binding affinity. Furthermore, the methyl substituents at the 1, 3, and 6 positions enhance lipophilicity, potentially improving membrane permeability and oral bioavailability—key factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of 1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one with various biological targets. Studies indicate that this compound exhibits potential as an inhibitor of enzymes involved in cancer pathways, such as kinases and cyclases. The pyrazolo[1,5-a]pyrimidine core is a well-documented pharmacophore in oncology research, with several derivatives already under clinical investigation for their antitumor properties.

In addition to its applications in oncology, 1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one has shown promise in the treatment of inflammatory and infectious diseases. Preliminary in vitro studies have demonstrated its ability to modulate inflammatory cytokine production by interacting with transcription factors such as NF-κB. The compound’s structural flexibility allows for further derivatization, enabling medicinal chemists to optimize its pharmacokinetic profile and target specificity.

The synthesis of 1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves multi-step organic reactions that highlight the ingenuity of synthetic organic chemistry. Traditional approaches include condensation reactions between appropriately substituted hydrazines and ketones or aldehydes, followed by cyclization steps to form the pyrazole ring. Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to achieve higher yields and selectivity. These advances have not only streamlined the production process but also opened avenues for introducing structural diversity into the scaffold.

One of the most compelling aspects of 1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is its potential for scaffold hopping—a strategy where chemists modify the core structure to discover new bioactivities while retaining known desirable properties. By leveraging computational tools like virtual screening and structure-based drug design (SBDD), researchers can identify analogs of this compound that may exhibit enhanced potency or reduced toxicity. Such approaches are particularly valuable in addressing multidrug resistance in cancer therapy.

The pharmacological evaluation of 1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one has been complemented by modern biophysical techniques such as surface plasmon resonance (SPR) and X-ray crystallography. These methods provide high-resolution insights into how the compound interacts with its biological targets at both thermodynamic and kinetic levels. For instance, SPR experiments have revealed that this molecule binds to its target proteins with sub-nanomolar affinity while maintaining favorable residence times—critical parameters for drug efficacy.

The future direction of research on 1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is likely to be shaped by interdisciplinary collaborations between synthetic chemists and biologists. Integration of artificial intelligence (AI) in drug discovery promises to accelerate the identification of novel derivatives through machine learning algorithms trained on large datasets of biological activity. This synergy between experimental chemistry and computational biology could lead to faster translation from bench to bedside.

In conclusion, 90559-16-3 represents a structurally fascinating molecule with broad therapeutic implications. Its unique heterocyclic framework offers opportunities for innovation across multiple disease areas including cancer therapy, inflammatory disorders,and infectious diseases. As research progresses, 90559-16-3 will continue to serve as a valuable building block for next-generation pharmaceuticals designed using cutting-edge synthetic methodologies and biophysical techniques.

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